molecular formula C9H5F2NO B1416517 7,8-Difluoro-4-hydroxyquinoline CAS No. 1142193-11-0

7,8-Difluoro-4-hydroxyquinoline

Cat. No.: B1416517
CAS No.: 1142193-11-0
M. Wt: 181.14 g/mol
InChI Key: FCMOETXRLDHWLW-UHFFFAOYSA-N
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Description

7,8-Difluoro-4-hydroxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-4-hydroxyquinoline typically involves the nucleophilic substitution of halogen atoms in quinoline derivatives. One common method is the reaction of 5,6,7,8-tetrachloroquinoline with a fluorinating agent, resulting in the formation of this compound . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

    Cyclization and Cycloaddition: These reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines and fused heterocyclic compounds, which can exhibit unique biological and chemical properties .

Scientific Research Applications

7,8-Difluoro-4-hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-4-hydroxyquinoline involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

  • 7-Fluoro-4-hydroxyquinoline
  • 8-Fluoro-4-hydroxyquinoline
  • 5,7-Difluoro-4-hydroxyquinoline

Uniqueness: 7,8-Difluoro-4-hydroxyquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated quinolines. This unique structure can lead to different binding affinities and selectivities for various molecular targets, making it a valuable compound for research and development .

Biological Activity

7,8-Difluoro-4-hydroxyquinoline is a derivative of quinoline that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two fluorine atoms at positions 7 and 8 and a hydroxyl group at position 4, exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6F2N2O\text{C}_9\text{H}_6\text{F}_2\text{N}_2\text{O}

This compound features a quinoline ring system that is known for its ability to interact with various biological targets due to its planar structure and electron-withdrawing fluorine substituents, which enhance its lipophilicity and binding affinity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of hydroxyquinolines often inhibit the growth of various bacterial strains. The presence of fluorine atoms enhances the compound's interaction with microbial targets, potentially leading to the inhibition of key enzymes involved in cell wall synthesis and other vital processes in bacteria .

Compound Microbial Target Activity
This compoundE. coliInhibition observed
This compoundS. aureusModerate inhibition

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study reported that this compound inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation .

Case Study: Apoptosis Induction

A case study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential. The IC50 value for this compound was determined to be approximately 25 µM.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. It was found to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages .

Cytokine Control Level Post-treatment Level
TNF-α250 pg/mL75 pg/mL
IL-6300 pg/mL90 pg/mL

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The fluorine substituents enhance the compound's ability to bind to enzymes critical for microbial growth and cancer cell proliferation.
  • Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Suppression of NF-κB-mediated transcriptional activation of pro-inflammatory cytokines.

Properties

IUPAC Name

7,8-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMOETXRLDHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653758
Record name 7,8-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142193-11-0
Record name 7,8-Difluoro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142193-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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